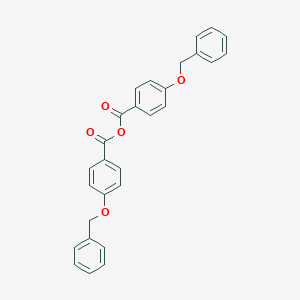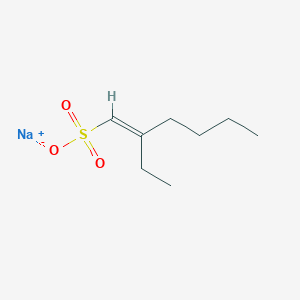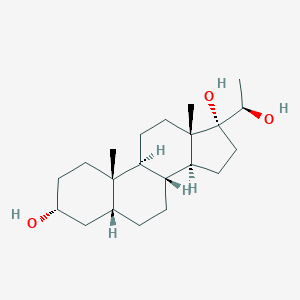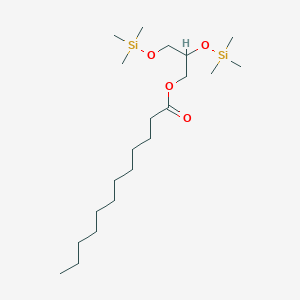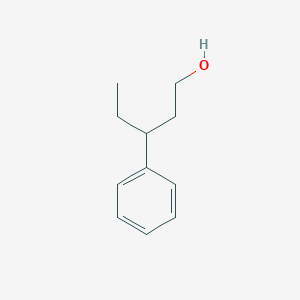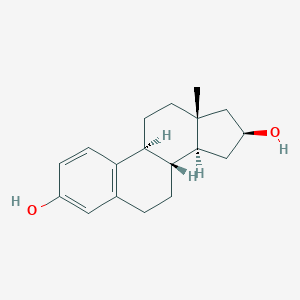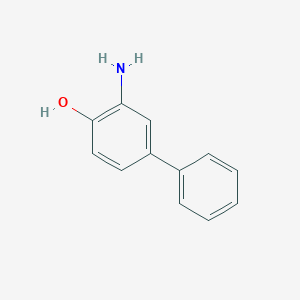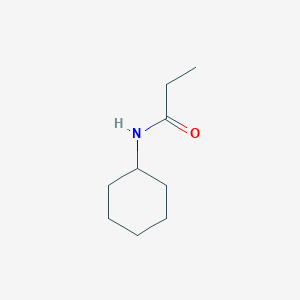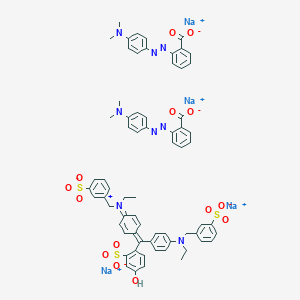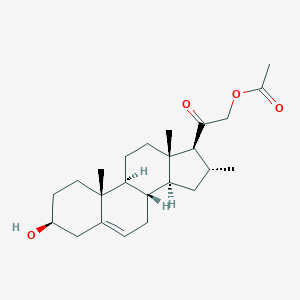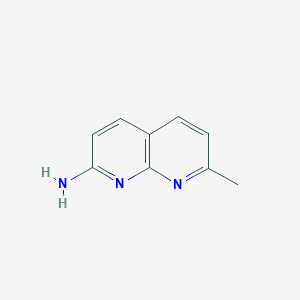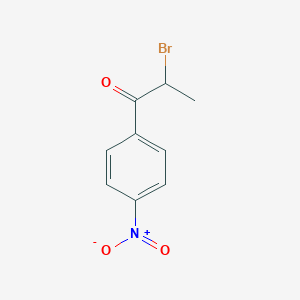
2-Bromo-1-(4-nitro-phenyl)-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a compound that has been the subject of various scientific studies. Its structural and chemical properties have been analyzed through different spectroscopic and quantum chemical methods.
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions and can be characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure is commonly determined using methods like HF and DFT/B3LYP with basis sets in the ground state. Theoretical calculations of geometrical parameters, vibrational frequencies, and chemical shifts are comparable with experimental data (Thanigaimani et al., 2015).
Chemical Reactions and Properties
This compound's chemical reactivity and interactions can be understood through studies like non-linear optical (NLO) effect analysis, HOMO-LUMO analysis, and natural bonding orbital (NBO) analysis. These studies reveal insights into molecular bonding and electronic properties (Ramesh et al., 2020).
Physical Properties Analysis
The physical properties, such as the crystal structure and stability, can be influenced and stabilized by weak interactions like C-H⋯π, connecting molecules into specific arrangements (Thanigaimani et al., 2015).
Chemical Properties Analysis
Chemical properties, including electron-hole charge transfer and various intermolecular interactions, can be assessed using computational methods like multiwfn software. These analyses help in understanding the compound's behavior in different chemical environments (Ramesh et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation
One research avenue involves the synthesis and bioevaluation of compounds related to 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For instance, a study by Kumari et al. (2014) explored the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives to assess their nematicidal activity against root-knot nematode (Meloidogyne javanica). This study revealed that specific synthesized compounds exhibited significant nematode mortality, indicating potential applications in pest control (Kumari, Singh, & Walia, 2014).
Antimicrobial Agents
Research by Doraswamy & Ramana (2013) focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This study involved several steps, including the treatment of 2-(4-bromo phenyl) methyl cyanide with ethyl chloroformate and the subsequent reactions leading to the synthesis of compounds with potential antimicrobial activity (Doraswamy & Ramana, 2013).
Structural Analysis
The structural and interaction analysis of related compounds is another research direction. Xiao Fang & Yifeng Wang (2016) presented a study on (1R,2R)-8-Bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydronaphtho[2,1-b]furan, detailing its structure and intermolecular interactions. The analysis of molecular geometry and interactions such as C—H⋯Br can provide insights into the stability and potential reactivity of similar compounds (Xiao Fang & Yifeng Wang, 2016).
Applications in Synthesis
The role of related compounds in the synthesis of other complex molecules has also been studied. For example, research by Wei Wenlong (2010) reviewed the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications in various industries such as cosmetics, water treatment, and the pharmaceutical industry. This highlights the versatility of such compounds in different scientific and industrial applications (Wei Wenlong, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDQBRWAPDVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-nitro-phenyl)-propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



